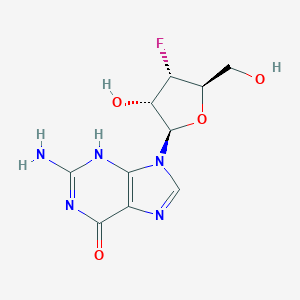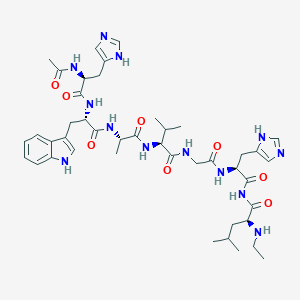
3'-Deoxy-3'-fluoroguanosine
Übersicht
Beschreibung
3’-Deoxy-3’-fluoroguanosine is a modified nucleoside analog known for its antiviral properties. It is particularly effective against hepatitis C virus (HCV) and tick-borne encephalitis virus (TBEV). This compound works by inhibiting the RNA-dependent RNA polymerase (NS5B) of HCV, thereby disrupting the replication of viral RNA .
Wirkmechanismus
Target of Action
The primary target of 3’-Deoxy-3’-fluoroguanosine is the NS5B RdRp of Hepatitis C Virus (HCV) . This protein plays a crucial role in the replication of the viral RNA, making it a key target for antiviral drugs .
Mode of Action
3’-Deoxy-3’-fluoroguanosine interacts with its target, the NS5B RdRp of HCV, and disrupts the further extension of the replicating viral RNA . This results in the suppression of viral RNA synthesis, thereby inhibiting the replication of the virus .
Biochemical Pathways
The compound affects the RNA synthesis pathway of the HCV . By inhibiting the NS5B RdRp, it disrupts the replication of the viral RNA, which is a crucial step in the life cycle of the virus . The downstream effect of this action is the suppression of the viral replication, which can help control the spread of the virus .
Result of Action
The result of the action of 3’-Deoxy-3’-fluoroguanosine is the suppression of viral RNA synthesis . This leads to a decrease in the replication of the virus, which can help control the spread of the virus and potentially reduce the severity of the disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoroguanosine typically involves the fluorination of guanosine at the 3’ position. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions, often in the presence of a base like pyridine, at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of 3’-Deoxy-3’-fluoroguanosine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Deoxy-3’-fluoroguanosine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, which may have different biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various fluorinated nucleoside analogs, which can be further explored for their antiviral and anticancer properties .
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-3’-fluoroguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in inhibiting viral replication and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral properties, particularly against HCV and TBEV.
Industry: Utilized in the development of antiviral drugs and as a reference standard in biochemical assays
Vergleich Mit ähnlichen Verbindungen
3’-Deoxyadenosine: Another nucleoside analog with antiviral properties.
3’-Fluorothymidine: Known for its use in antiviral and anticancer research.
2’-Fluoro-2’-deoxyguanosine: Similar in structure but with fluorination at the 2’ position.
Uniqueness: 3’-Deoxy-3’-fluoroguanosine is unique due to its specific fluorination at the 3’ position, which enhances its stability and binding affinity to the target enzyme. This specific modification makes it particularly effective against HCV and TBEV, distinguishing it from other nucleoside analogs .
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOWHLFGBWKXJC-DXTOWSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154008 | |
| Record name | 3'-Deoxy-3'-fluoroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123402-21-1 | |
| Record name | 3′-Deoxy-3′-fluoroguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123402-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Deoxy-3'-fluoroguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123402211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Deoxy-3'-fluoroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)













